5-cyclopropyl-1,3-difluoro-2-iodobenzene
Description
5-Cyclopropyl-1,3-difluoro-2-iodobenzene is a polyhalogenated benzene derivative featuring a cyclopropyl substituent at the 5-position, fluorine atoms at the 1- and 3-positions, and an iodine atom at the 2-position. This compound is of significant interest in medicinal and materials chemistry due to its unique steric and electronic properties. The fluorine atoms enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
2680535-87-7 |
|---|---|
Molecular Formula |
C9H7F2I |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1,3-difluoro-2-iodobenzene can be achieved through several methods. One common approach involves the halogenation of a precursor compound, such as 5-cyclopropyl-1,3-difluorobenzene, using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced equipment and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1,3-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used as a substrate in coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-cyclopropyl-1,3-difluoro-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1,3-difluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
5-Bromo-1,3-difluoro-2-iodobenzene (Analog A)
- Synthesis: Analog A is synthesized via nucleophilic aromatic substitution (SNAr) using 5-bromo-1,3-difluoro-2-iodobenzene, phenol derivatives, and potassium carbonate in DMA at 170°C under argon .
- Reactivity : Bromine at the 5-position is less reactive in cross-coupling compared to iodine. However, the iodine at the 2-position remains a prime site for coupling.
- Steric Effects : Bromine (van der Waals radius: 1.85 Å) is smaller than cyclopropyl (≈2.4 Å), reducing steric hindrance in reactions.
5-Fluoro-1,3-difluoro-2-iodobenzene (Analog B)
- Synthesis: Similar to Analog A but lacks the cyclopropyl group.
- Electronic Properties : The absence of cyclopropyl reduces steric bulk but diminishes opportunities for strain-driven reactivity.
Comparison Table: Substituent Properties
| Property | 5-Cyclopropyl-1,3-difluoro-2-iodobenzene | 5-Bromo-1,3-difluoro-2-iodobenzene | 5-Fluoro-1,3-difluoro-2-iodobenzene |
|---|---|---|---|
| Substituent Size | Cyclopropyl (≈2.4 Å) | Br (1.85 Å) | F (1.47 Å) |
| Electronic Effect | Mildly electron-donating (cyclopropyl) | Electron-withdrawing (Br) | Strongly electron-withdrawing (F) |
| Cross-Coupling Site | Iodine (2-position) | Iodine (2-position) | Iodine (2-position) |
| Synthesis Complexity | High (cyclopropyl introduction) | Moderate | Low |
Crystallographic and Structural Insights
- Analog A: The crystal structure of 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy)) reveals planar aromatic rings with halogen bonding between iodine and oxygen atoms.
Pharmacological and Toxicological Profiles
- Cytotoxicity: Halogenated benzenes (e.g., 2',2'-difluorodeoxycytidine) exhibit cytotoxicity via DNA polymerase inhibition, but this mechanism is less relevant for non-nucleoside analogs .
- Metabolic Stability : The cyclopropyl group may enhance metabolic stability compared to halogens like bromine, which are susceptible to enzymatic debromination.
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